molecular formula C16H13ClN2O3S B2368207 (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3-methoxyphenyl)amino)acrylonitrile CAS No. 885188-44-3

(Z)-2-((4-chlorophenyl)sulfonyl)-3-((3-methoxyphenyl)amino)acrylonitrile

Cat. No.: B2368207
CAS No.: 885188-44-3
M. Wt: 348.8
InChI Key: GKTLKVILFNVORR-WJDWOHSUSA-N
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Description

(Z)-2-((4-chlorophenyl)sulfonyl)-3-((3-methoxyphenyl)amino)acrylonitrile is an organic compound characterized by the presence of a sulfonyl group, a nitrile group, and an amino group attached to an acrylonitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3-methoxyphenyl)amino)acrylonitrile typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 3-methoxyaniline to form an intermediate sulfonamide. This intermediate is then subjected to a Knoevenagel condensation with malononitrile under basic conditions to yield the desired acrylonitrile derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((4-chlorophenyl)sulfonyl)-3-((3-methoxyphenyl)amino)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3-methoxyphenyl)amino)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3-methoxyphenyl)amino)acrylonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-((4-bromophenyl)sulfonyl)-3-((3-methoxyphenyl)amino)acrylonitrile
  • (Z)-2-((4-fluorophenyl)sulfonyl)-3-((3-methoxyphenyl)amino)acrylonitrile
  • (Z)-2-((4-methylphenyl)sulfonyl)-3-((3-methoxyphenyl)amino)acrylonitrile

Uniqueness

Compared to its analogs, (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3-methoxyphenyl)amino)acrylonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This makes it a distinct candidate for specific applications where the chlorine substituent plays a crucial role.

Properties

IUPAC Name

(Z)-2-(4-chlorophenyl)sulfonyl-3-(3-methoxyanilino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-22-14-4-2-3-13(9-14)19-11-16(10-18)23(20,21)15-7-5-12(17)6-8-15/h2-9,11,19H,1H3/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTLKVILFNVORR-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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